molecular formula C10H11FO3 B15379490 Methyl 3-fluoro-6-methoxy-2-methylbenzoate

Methyl 3-fluoro-6-methoxy-2-methylbenzoate

Cat. No.: B15379490
M. Wt: 198.19 g/mol
InChI Key: BCQVDWXOYOCRJC-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-methoxy-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-fluoro-6-methoxy-2-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Fischer Esterification : The reaction begins with the esterification of 4-fluoro-3-methylbenzoic acid.
  • Benzylic Bromination : This is followed by benzylic bromination under radical conditions to yield the desired ester .

Biological Activity

The biological activity of this compound can be categorized into various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study highlighted that derivatives with a trifluoromethyl group showed increased potency in inhibiting inflammatory pathways, suggesting that such modifications can enhance biological activity .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties against various pathogens. A comparative analysis showed that fluorinated benzoates often demonstrate improved antibacterial activity against strains like E. coli and K. pneumoniae, attributed to enhanced cellular uptake and interaction with bacterial targets .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against K. pneumoniae
This compound0.51
Non-fluorinated analog14

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .

Case Studies

Case Study 1: Anticancer Efficacy

A study assessed the efficacy of this compound on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory mechanism was elucidated through the inhibition of NF-kB signaling pathways in macrophage cells treated with the compound. The results indicated a reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the biological activity of this compound:

  • Fluorine Substitution : The introduction of fluorine at specific positions has been shown to enhance potency against various biological targets.
  • Methoxy Groups : The presence of methoxy groups has been correlated with improved solubility and bioavailability, enhancing overall efficacy .

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

methyl 3-fluoro-6-methoxy-2-methylbenzoate

InChI

InChI=1S/C10H11FO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3

InChI Key

BCQVDWXOYOCRJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)OC)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.